Eugenin

Overview

Description

Eugenin, identified in the context of natural products and their biochemical synthesis, is a compound of interest due to its presence in various plant species and its significant pharmacological properties. It is primarily noted for its analgesic, antimicrobial, and anti-inflammatory effects. Although closely related to eugenol, a main bioactive compound of clove oil, this compound's unique characteristics and applications in biochemical research merit separate examination.

Synthesis Analysis

The synthesis of this compound and its derivatives involves complex biochemical processes. Notably, the synthesis of eugenol and isoeugenol, compounds closely related to this compound, has been explored in various studies. These processes often involve the enzymatic conversion of precursor molecules in plant species. For instance, eugenol synthase enzymes in Ocimum basilicum (basil) facilitate the conversion of specific substrates to eugenol, which shares a similar biosynthetic pathway with this compound (Mazarei et al., 2019).

Molecular Structure Analysis

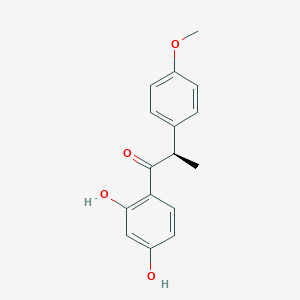

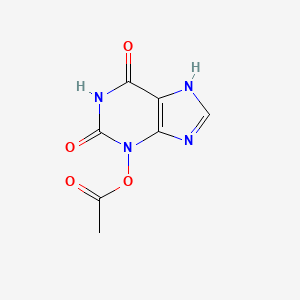

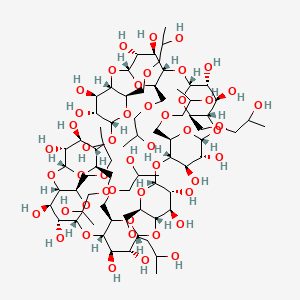

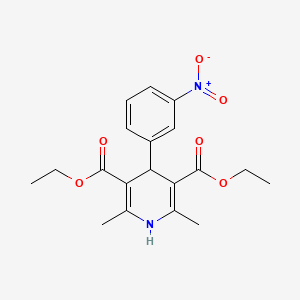

This compound's molecular structure is characterized by its phenylpropene skeleton, which is a common feature in a group of plant volatile compounds. These compounds, including eugenol, play significant roles in defense and pollinator attraction due to their aromatic properties. The molecular structure of this compound, similar to that of eugenol, includes a propenyl side chain essential for its bioactivity. Structural analyses through methods like X-ray crystallography provide insights into the enzyme-substrate interactions crucial for the synthesis of such phenylpropenes (Louie et al., 2007).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that highlight its reactive nature and potential for forming derivatives. The synthesis of eugenol metabolites, including eugenol-β-D-glucuronide and eugenol sulfate, showcases the compound's versatility and the potential for further chemical modifications. These synthesized metabolites provide a foundation for metabolic studies and the exploration of this compound's bioactive properties (Jia et al., 2020).

Physical Properties Analysis

This compound's physical properties, such as solubility, melting point, and boiling point, are crucial for its application in various fields, including pharmacology and biotechnology. While specific studies on this compound's physical properties are limited, related compounds like eugenol have been extensively studied. These studies provide a comparative basis for understanding this compound's behavior under different physical conditions.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with other compounds and its stability under various conditions, are important for its utilization in synthetic biology and chemistry. The compound's ability to participate in the formation of polymers and its use as a building block for synthesizing novel biobased monomers demonstrate its chemical versatility (Molina-Gutierrez et al., 2019).

Scientific Research Applications

Immunomodulation in Wallabies : Eugenin, isolated from the pouches of Tammar wallabies, contracts smooth muscle and enhances the proliferation of splenocytes, suggesting its role as an immunomodulator peptide in protecting young wallabies (Baudinette et al., 2005).

Antimicrobial Properties and Industry Applications : Eugenol exhibits broad-spectrum antimicrobial activities and is used as a food protectant. It shows potential in combating multidrug-resistant pathogens (Mak et al., 2019).

Prevention of Amyloid Formation : Eugenol inhibits the aggregation of proteins like insulin and serum albumin, suggesting its potential in preventing amyloid-induced diseases (Dubey et al., 2017).

Insulin Resistance and Oxidative Stress in Diabetic Rats : Eugenol exhibits anti-diabetic, anti-oxidative, and anti-inflammatory effects in diabetic rats, potentially through the GLUT4-AMPK signaling pathway (Al-Trad et al., 2019).

Enhancing Mesenchymal Stem Cell Proliferation and Migration : Eugenol promotes the proliferation and migration of bone marrow-derived mesenchymal stem cells, making it beneficial for regenerative medicine (Sisakhtnezhad et al., 2018).

Pleiotropic Effects and Mitochondrial Bioenergetics : Eugenol's diverse pharmacological properties, including its effects on mitochondrial bioenergetics, make it a versatile phytochemical in various therapeutic applications (Aburel et al., 2021).

Reduction of Virulence in Staphylococcus aureus : Eugenol decreases the production of major exotoxins in Staphylococcus aureus, highlighting its potential as a food antimicrobial agent (Qiu et al., 2010).

Inducing Apoptosis in Glioblastoma Cells : Eugenol triggers apoptosis in glioblastoma cells, mediated through the elevation of intracellular free Ca2+ levels and reactive oxygen species production (Liang et al., 2015).

Autophagy and Apoptosis in Breast Cancer Cells : Eugenol induces autophagy and apoptosis in breast cancer cells by inhibiting the PI3K/AKT/FOXO3a pathway (Abdullah et al., 2021).

Safety and Hazards

The biologically active phytochemicals are sourced from edible and medicinally important plants and are important molecules being used for the formulation of thousands of drugs . These phytochemicals have great benefits against many ailments particularly the inflammatory diseases or oxidative stress-mediated chronic diseases .

Future Directions

Based on the critical analysis of the literature, eugenol exhibits vivid signaling pathways to combat cancers of different origins . The reports also depict the advancement of novel nano-drug delivery approaches upgrading the therapeutic profile of eugenol . Therefore, eugenol nanoformulations may have enormous potential for both the treatment and prevention of cancer .

Mechanism of Action

Target of Action

Eugenin, a chromone isolated from Peucedanum japonicum, has been reported to exhibit potent antiplatelet aggregation activity . This suggests that platelets could be a primary target of this compound. Platelets play a crucial role in blood clotting and wound healing. By inhibiting platelet aggregation, this compound may affect these processes.

Mode of Action

It has been shown to interrupt action potentials, which may be involved in its anti-pain activity . Additionally, this compound is known to scavenge free radicals, inhibit the generation of reactive oxygen species, prevent the production of reactive forms of nitrogen, increase cyto-antioxidant potential, and protect the function of microbial DNA and proteins .

Biochemical Pathways

This compound is biosynthesized from the acetate-malonate pathway . This pathway involves the condensation of acetyl-CoA and malonyl-CoA to form a variety of secondary metabolites. The interruption of action potentials by this compound suggests that it may affect ion channels and neurotransmitter systems, although the specific pathways remain to be elucidated.

Result of Action

This compound’s actions result in a variety of biological effects. Its antioxidant properties help neutralize harmful free radicals, thereby protecting cells from oxidative damage . Its anti-inflammatory properties may help reduce inflammation and pain . Furthermore, its antimicrobial properties may help fight off infections .

properties

IUPAC Name |

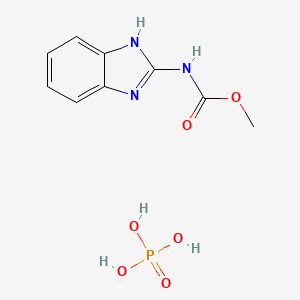

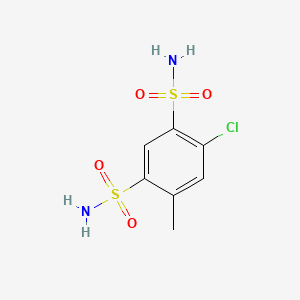

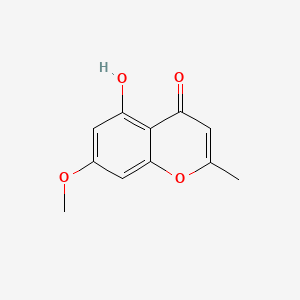

5-hydroxy-7-methoxy-2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-3-8(12)11-9(13)4-7(14-2)5-10(11)15-6/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTUBQHKZRNZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197381 | |

| Record name | Eugenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eugenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

480-34-2 | |

| Record name | 5-Hydroxy-7-methoxy-2-methylchromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eugenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eugenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EUGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8D279U89S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eugenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 - 120 °C | |

| Record name | Eugenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S)-9-(1-hydroxypropan-2-yl)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol](/img/structure/B1202292.png)